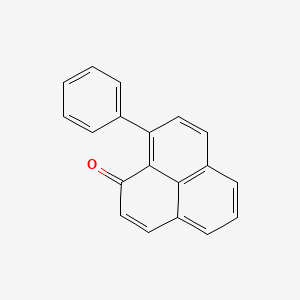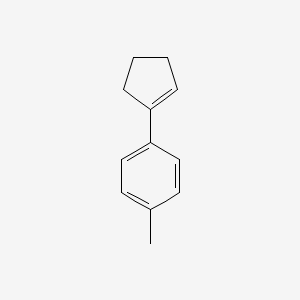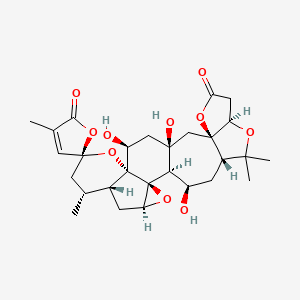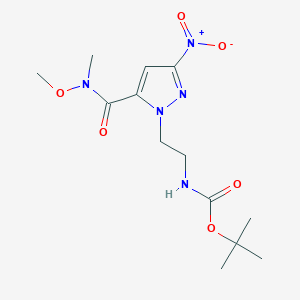
9-Phenylphenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenylphenalen-1-one: is a compound belonging to the class of organic compounds known as phenylphenalenones. These compounds are characterized by a phenyl group attached to a phenalenone skeleton. Phenylphenalenones are known for their biological activities, particularly as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylphenalen-1-one typically involves several key reactions. One common method includes a Friedel–Crafts acylation followed by a Jacobsen–Katsuki epoxidation. These reactions are crucial for obtaining the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of reagents, and maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenylphenalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Phenylphenalen-1-one is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound and its derivatives are studied for their antimicrobial properties. They are particularly effective against various phytopathogens, making them valuable in agricultural research .
Medicine: While direct medical applications are limited, the antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents .
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 9-Phenylphenalen-1-one involves its interaction with microbial cells. As a phytoalexin, it disrupts the cellular processes of pathogens, leading to their immobilization and eventual death. This is achieved through the incorporation of the compound into lipid droplets within the pathogen, causing membrane damage and metabolic disruption .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-9-phenyl-1H-phenalen-1-one
- 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one
Comparison: 9-Phenylphenalen-1-one is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to its methoxy derivatives, this compound may exhibit different reactivity and potency in biological systems .
Eigenschaften
IUPAC Name |
9-phenylphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-17-12-10-15-8-4-7-14-9-11-16(19(17)18(14)15)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMONBJSESZYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373042 |
Source


|
| Record name | 9-phenylphenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56252-08-5 |
Source


|
| Record name | 9-phenylphenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)

![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)

